4-(Ethoxymethyl)piperidin-4-ol hydrochloride is a chemical compound belonging to the piperidine class of compounds, which are characterized by a six-membered ring containing one nitrogen atom. This specific compound features an ethoxymethyl group and a hydroxyl group at the fourth position of the piperidine ring. The molecular formula for 4-(Ethoxymethyl)piperidin-4-ol hydrochloride is CHClNO, with a molecular weight of approximately 182.68 g/mol .
This compound is often synthesized in laboratory settings and is classified as a piperidine derivative. Piperidine derivatives are widely studied due to their diverse biological activities and potential applications in medicinal chemistry. The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for various applications in research and industry .
The synthesis of 4-(Ethoxymethyl)piperidin-4-ol typically involves several key steps:
The reaction conditions generally require a base, such as sodium hydroxide or potassium carbonate, to facilitate nucleophilic substitution reactions. The process can be optimized in industrial settings for higher yields and purity, utilizing techniques like continuous flow reactors .
The structure of 4-(Ethoxymethyl)piperidin-4-ol consists of a piperidine ring substituted at the fourth position with an ethoxymethyl group and a hydroxyl group. The presence of these functional groups contributes to its unique chemical properties and reactivity.
4-(Ethoxymethyl)piperidin-4-ol can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-(Ethoxymethyl)piperidin-4-ol involves its interaction with biological targets such as enzymes or receptors. The compound's structural features allow it to modulate the activity of these targets, leading to various biological effects. Specific pathways depend on the biological system being studied, but it has been investigated for potential therapeutic applications .
Relevant data indicates that these properties make it suitable for various applications in organic synthesis and medicinal chemistry .
Catalytic hydrogenation represents a cornerstone methodology for constructing the piperidine core and introducing functional groups in a single operation. For 4-substituted piperidines like 4-(ethoxymethyl)piperidin-4-ol, heterogeneous cobalt catalysts supported on titanium nanoparticles enable pyridine hydrogenation under acid-free aqueous conditions (40–60°C, 15–50 bar H₂), achieving yields exceeding 85% with minimal byproduct formation [5]. Ruthenium-based systems demonstrate superior diastereoselectivity for cis-configured multi-substituted piperidines, particularly valuable when stereochemical integrity is required in pharmaceutical intermediates [5]. Nickel silicide catalysts offer economic advantages due to exceptional stability (>10 reaction cycles) and tolerance to heteroatom-containing functional groups that might poison noble metal catalysts [5]. A critical limitation remains the hydrogenation of substrates bearing hydroxy or aryl groups, where fluorinated analogs can be accessed via rhodium-catalyzed dearomatization using pinacol borane (yields: 70–92%) [5].
Table 1: Hydrogenation Catalysts for Piperidine Synthesis
Catalyst Type | Conditions | Yield Range | Key Advantages | Substrate Limitations |
---|---|---|---|---|
Co/TiO₂ nanoparticles | H₂O, 50°C, 15 bar H₂ | 85–92% | Acid-free, aqueous media | Electron-deficient pyridines |
Ru heterogeneous | iPrOH, 80°C, 50 bar H₂ | 78–88% | High cis diastereoselectivity | Sterically hindered pyridines |
Ni silicide | THF, 60°C, 30 bar H₂ | 82–90% | Reusable, cost-effective | Halogenated pyridines |
Rh(I)/P,N-ligand | EtOAc, 25°C, 4 bar H₂ | 70–85% | Enantioselective for 2-substituted salts | Requires pyridinium activation |
Transition metal catalysis enables precise stereocontrol during C–C bond formation adjacent to the piperidine nitrogen. Palladium-catalyzed Suzuki–Miyaura coupling followed by in situ hydrogenation provides access to chiral 4-aryl derivatives of 4-hydroxypiperidine under mild conditions (25–40°C), preserving acid-labile functionalities [4] [5]. This sequential methodology was successfully applied in the synthesis of Alzheimer’s drug intermediates like donepezil precursors, demonstrating pharmaceutical relevance [5]. For quaternary stereocenters at C4, iridium(I) complexes with chiral P,N-ligands facilitate asymmetric hydrogenation of 2,3-disubstituted pyridinium salts with enantiomeric excess (ee) values >95%, though substrate scope remains narrow [5]. Rhodium-catalyzed hydroboration of fluoropyridines followed by hydrolysis provides an alternative route to fluorinated analogs with axial fluorine preference (dr 8:1 to >20:1), enabling access to stereochemically complex variants of the target scaffold [5].
Table 2: Stereoselective Methods for 4-Substituted Piperidines
Method | Catalyst System | Stereoselectivity | Application Example |
---|---|---|---|
Sequential Suzuki-hydrogenation | Pd/C, K₂CO₃, iPrOH/H₂O | >95% cis diastereoselectivity | 4-Aryl piperidines |
Asymmetric hydrogenation | Ir(I)/(S,S)-f-Binaphane | 92–98% ee | Chiral 2-alkyl piperidines |
Dearomatization-hydrogenation | Rh(cod)₂OTf/PPh₃, pinacolborane | dr 8:1–20:1 (fluorine axial) | 3-Fluoro-4-hydroxypiperidines |
Reductive amination | NaBH₃CN, Ti(iOPr)₄ | dr 3:1–5:1 (cis preferred) | N-alkyl-4-aminopiperidines |
The installation of the ethoxymethyl moiety at C4 typically involves nucleophilic displacement or reductive etherification strategies. 4-(Hydroxymethyl)piperidin-4-ol hydrochloride (CAS 240401-25-6) serves as a key precursor, where the primary alcohol undergoes Williamson ether synthesis with ethyl bromide in dimethylformamide (DMF) at 80°C, facilitated by potassium carbonate base (yields: 65–78%) [2] [7]. Protecting group strategies prove essential: the piperidine nitrogen is commonly protected as a tert-butoxycarbonyl (Boc) derivative prior to etherification to prevent N-alkylation side products [9]. Boc deprotection under acidic conditions (HCl/dioxane) followed by hydrochloride salt formation yields the final product. Alternatively, reductive etherification using triethyl orthoacetate with sodium borohydride reduces reaction steps but generates ethanol as a competing nucleophile, necessitating careful stoichiometric control to minimize diethyl ether byproducts (<5%) [4] [7].
Conversion of the free base to the hydrochloride salt significantly enhances crystallinity, stability, and pharmaceutical processability. The hydrochloride salt of 4-(ethoxymethyl)piperidin-4-ol (CAS 2708278-49-1) is precipitated by treating an anhydrous diethyl ether solution of the free base with gaseous HCl at 0–5°C, achieving >99% conversion [6] [9]. Critical parameters include solvent choice (ethereal solvents > alcohols for crystal habit), stoichiometry (1.05–1.10 eq. HCl), and temperature control to prevent oiling out. The resulting hydrochloride exhibits superior hygroscopic stability compared to the hydrobromide analog, with water content <0.5% w/w after 12 months under desiccation [6]. Salt formation also masks the basic nitrogen (pKa ~10.5), reducing degradation pathways involving nucleophilic attack at the ethoxymethyl group during storage.
Optimized five-step sequences from 4-piperidone hydrochloride achieve overall yields of 45–52%, significantly improving upon earlier routes (18–25%). Key innovations include:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1